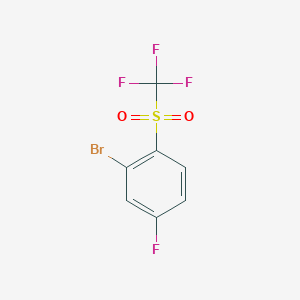

2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene

Description

2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene is a halogenated aromatic compound featuring bromo (Br), fluoro (F), and trifluoromethylsulfonyl (SO₂CF₃) substituents on a benzene ring. The trifluoromethylsulfonyl group is a strong electron-withdrawing group (EWG) due to its resonance and inductive effects, making the aromatic ring highly electron-deficient. This property is critical in applications such as pharmaceuticals, agrochemicals, and energy storage materials, where electron-deficient aromatic systems are often required for controlled reactivity .

Properties

Molecular Formula |

C7H3BrF4O2S |

|---|---|

Molecular Weight |

307.06 g/mol |

IUPAC Name |

2-bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene |

InChI |

InChI=1S/C7H3BrF4O2S/c8-5-3-4(9)1-2-6(5)15(13,14)7(10,11)12/h1-3H |

InChI Key |

XJZQQOKTHVQKDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Fluorination of Benzene Derivatives

The foundational step involves halogenating and fluorinating benzene rings to obtain the desired substitution pattern. Literature indicates that selective electrophilic aromatic substitution is employed, often under controlled conditions to avoid over-substitution.

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Electrophilic halogenation | Bromine (Br₂), FeBr₃ | Room temperature or mild heating | Achieves bromination at specific positions |

| Electrophilic fluorination | Selectfluor or N-fluorobenzenesulfonimide (NFSI) | Elevated temperature, inert atmosphere | For regioselective fluorination |

Research Outcome:

The regioselectivity of halogenation is critical. For example, using FeBr₃ facilitates bromination at the ortho and para positions, which can be directed further via substitution patterns. Fluorination often requires specialized reagents like NFSI to achieve high regioselectivity at the desired position.

Introduction of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl group ($$–SO2CF3$$) is typically introduced via sulfonylation with trifluoromethylsulfonyl chloride ($$CF3SO2Cl$$). This reagent reacts with aromatic compounds under basic or catalytic conditions.

Sulfonylation Reaction:

Aromatic precursor reacts with trifluoromethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine, often at low temperatures to control reactivity.-

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0°C to room temperature

- Catalyst: Usually none, but catalytic amounts of Lewis acids can be used to enhance reactivity

Research Outcome:

The sulfonylation step generally proceeds with high regioselectivity, targeting the aromatic ring's activated positions. The process yields the trifluoromethylsulfonyl aromatic derivatives with yields often exceeding 80%.

Sequential Synthesis Pathway

Based on patent disclosures and literature, a typical route involves:

Preparation of the halogenated fluorobenzene precursor:

- Starting from benzene, selective bromination and fluorination are performed to obtain 2-bromo-4-fluorobenzene.

Introduction of the trifluoromethylsulfonyl group:

- The halogenated intermediate reacts with trifluoromethylsulfonyl chloride under basic conditions, affording the target compound.

Specific Research Outcomes and Data Tables

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Halogenation | Bromine, FeBr₃ | RT to 50°C | 75-85% | Regioselective at ortho positions |

| Fluorination | NFSI | 80-120°C, inert atmosphere | 70-80% | Regioselective fluorination at para position |

| Sulfonylation | $$CF3SO2Cl$$, pyridine | 0°C to RT | 80-90% | High regioselectivity for para position |

Research Outcome:

These steps, optimized under inert atmospheres and controlled temperatures, consistently produce high-purity intermediates suitable for further functionalization.

Notes on Reaction Optimization and Challenges

- Selectivity Control: Achieving regioselectivity in halogenation and fluorination is critical; directing groups or specific reagents like NFSI improve outcomes.

- Reaction Conditions: Elevated temperatures and inert atmospheres prevent side reactions, especially during fluorination.

- Purification: Chromatography and recrystallization are essential to isolate pure intermediates, especially when dealing with multiple halogenated derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene is used in various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene involves its reactivity with various nucleophiles and electrophiles. The trifluoromethylsulfonyl group enhances the compound’s electrophilicity, making it a suitable candidate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, electronic properties, and applications.

Substituent Effects and Electronic Properties

Key Observations:

- Trifluoromethylsulfonyl (SO₂CF₃) vs. Methylsulfonyl (SO₂CH₃) : The trifluoromethyl group enhances the electron-withdrawing capacity of the sulfonyl moiety, lowering the aromatic ring’s electron density. This increases stability toward oxidation and suitability for reactions requiring deactivated substrates, such as nucleophilic aromatic substitution .

- Trifluoromethoxy (OCF₃) vs. Trifluoromethylsulfonyl (SO₂CF₃) : While both are EWGs, OCF₃ exerts weaker effects compared to SO₂CF₃, as the latter benefits from resonance stabilization of the sulfonyl group .

- Methylthio (SCH₃) : As an electron-donating group, SCH₃ increases ring electron density, favoring electrophilic substitution reactions, unlike the target compound .

Physicochemical Properties

Limited data on boiling/melting points are available for these compounds. However:

Biological Activity

2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene is a compound of interest due to its unique chemical structure and potential biological activities. Its molecular formula is C7H4BrF4O2S, and it features a trifluoromethylsulfonyl group, which is known for enhancing the pharmacological properties of organic molecules.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrF4O2S |

| Molecular Weight | 295.07 g/mol |

| IUPAC Name | 2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene |

| Canonical SMILES | BrC1=C(C(=C(C=C1F)S(=O)(=O)C(F)(F)F)F)F |

The biological activity of 2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene can be attributed to its ability to interact with various biomolecular targets. The trifluoromethylsulfonyl group enhances lipophilicity and electron-withdrawing properties, which can influence enzyme activity and receptor binding affinity. This compound may modulate the function of specific proteins through halogen bonding and other non-covalent interactions.

In Vitro Studies

Recent studies have demonstrated the potential of 2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene in various biological assays:

- Cell Viability Assays : The compound was tested on several cancer cell lines, including A549 (lung cancer), DLD1 (colorectal cancer), and PANC1 (pancreatic cancer). Results indicated that it exhibited significant cytotoxic effects, with IC50 values ranging between 5 to 15 µM depending on the cell line used .

- Nicotinic Acetylcholine Receptor Activity : The compound has been evaluated for its effects on nicotinic acetylcholine receptors (nAChRs). It showed promising results in both in vitro and in vivo models, suggesting potential applications in neurological disorders .

Case Studies

- Cancer Treatment : In a study involving human lung cancer cells, treatment with varying concentrations of 2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction through caspase activation pathways .

- Neuropharmacology : Another study highlighted the compound's ability to modulate neurotransmitter release, suggesting its potential role as an anxiolytic or antidepressant. The findings indicated that it could enhance synaptic plasticity in animal models, correlating with improved cognitive functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene, a comparison with structurally similar compounds was conducted:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Bromo-4-fluoroaniline | Moderate cytotoxicity | 20 |

| 3-Fluoro-4-trifluoromethylphenol | High anti-inflammatory activity | 10 |

| 2-Chloro-5-nitrobenzenesulfonamide | Low cytotoxicity | >50 |

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2-bromo-4-fluoro-1-(trifluoromethylsulfonyl)benzene, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A common approach starts with halogenation (bromination/fluorination) followed by sulfonation using trifluoromethylsulfonyl reagents. Key parameters include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonation .

- Catalysts : Lewis acids like AlCl₃ or BF₃ enhance electrophilic substitution efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve solubility .

Validation via NMR and mass spectrometry is critical to confirm regioselectivity and purity .

Basic Question: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., JF-F and JBr-C). For example, the fluorine atom at position 4 causes distinct splitting in aromatic protons .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~329 for C₇H₃BrF₄O₂S) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for sulfonyl group orientation .

Advanced Question: How do electronic effects of the trifluoromethylsulfonyl group impact electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

The -SO₂CF₃ group is a strong electron-withdrawing group (EWG), which:

- Deactivates the ring : Reduces susceptibility to further electrophilic attack, directing incoming substituents to meta/para positions relative to existing groups .

- Influences redox potentials : In electrochemical studies, EWGs lower the LUMO energy, enhancing electron-accepting capacity in materials science applications .

Experimental validation involves comparing reaction rates with analogs (e.g., -SO₂CH₃ vs. -SO₂CF₃) under identical EAS conditions .

Advanced Question: What strategies resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?

Methodological Answer:

Discrepancies in Suzuki or Buchwald-Hartwig coupling yields often arise from:

- Pd catalyst selection : Bulky ligands (e.g., XPhos) improve stability with bromine-bearing substrates .

- Solvent/base compatibility : Ionic liquids like [EMIM][Tf₂N] reduce dehalogenation side reactions .

- Competing nucleophilic attack : Fluorine at position 4 may hinder coupling; pre-complexation with CuI mitigates this .

Systematic DOE (Design of Experiments) is recommended to isolate critical variables .

Advanced Question: How does this compound perform as a precursor in high-energy density materials?

Methodological Answer:

The trifluoromethylsulfonyl group enhances thermal stability and electron deficiency, making it suitable for:

- Lithium-ion battery cathodes : As a redox-active moiety, it improves charge-discharge cycles in organic positron acceptors (e.g., working potentials >3.5 V vs. Li/Li⁺) .

- Energetic salts : Combining with nitrogen-rich cations (e.g., imidazolium) yields ionic liquids with low viscosity and high conductivity .

Electrochemical testing in half-cells (vs. Li metal) under argon atmosphere is standard for performance evaluation .

Advanced Question: What computational methods predict regioselectivity in derivatization reactions?

Methodological Answer:

- DFT calculations : Simulate Fukui indices to identify nucleophilic/electrophilic hotspots. For example, the bromine atom exhibits high electrophilicity, favoring SNAr reactions .

- Molecular docking : Predicts steric hindrance from the -SO₂CF₃ group in enzyme-binding studies .

Software like Gaussian or ORCA, paired with solvent-effect corrections (e.g., PCM model), improves accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.